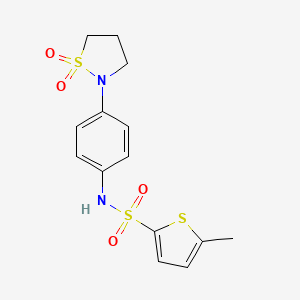
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide, also known as compound 1, is a potential drug candidate that has been extensively studied in recent years. It belongs to the class of isothiazolidinone derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide 1 involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. Compound 1 also inhibits the activity of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. Inhibition of NF-κB leads to the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound 1 activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It inhibits the proliferation and migration of cancer cells, induces cell cycle arrest and apoptosis, and suppresses angiogenesis. In addition, it suppresses the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and improves insulin sensitivity and glucose uptake in diabetic animal models. Compound 1 also exhibits antioxidant activity and protects against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified by recrystallization. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions. Therefore, appropriate solvents and storage conditions should be used to ensure the stability and reproducibility of the experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide 1. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its pharmacokinetic and pharmacodynamic properties need to be evaluated in preclinical and clinical studies. Thirdly, its potential synergistic effects with other drugs or therapies should be investigated. Fourthly, novel analogs of this compound 1 can be designed and synthesized to improve its efficacy and selectivity. Lastly, its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases, should be explored.
Conclusion:
In conclusion, this compound 1 is a potential drug candidate that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide 1 involves the reaction of 4-(2-aminophenyl)-5-methylthiophene-2-sulfonamide with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydrosulfite and sodium bicarbonate to obtain the final product. The purity and yield of this compound 1 can be improved by recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Compound 1 also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-3-8-14(21-11)23(19,20)15-12-4-6-13(7-5-12)16-9-2-10-22(16,17)18/h3-8,15H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXAOOHCPDTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
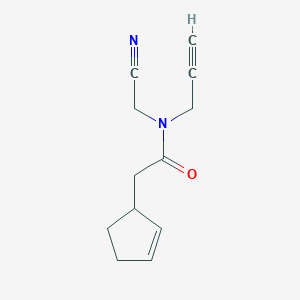

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
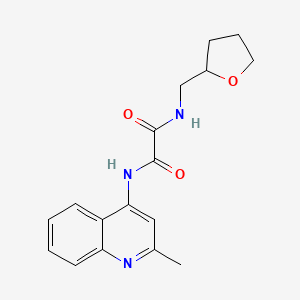
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
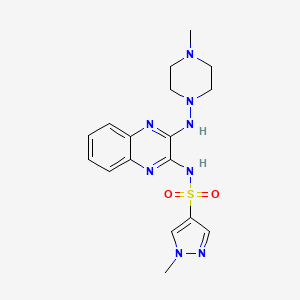
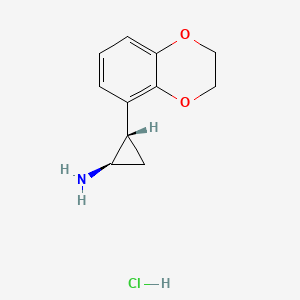
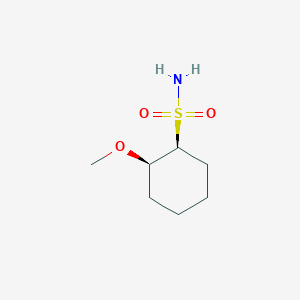
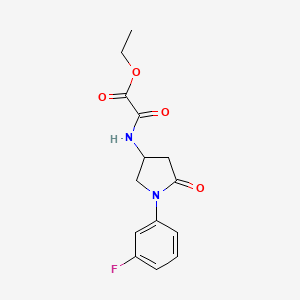


![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)
